N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-fluoro-N-(3-methoxybenzyl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C19H21NO4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves multiple steps, starting with the preparation of the benzofuran core. This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thiolane ring is introduced via a nucleophilic substitution reaction, where a suitable thiolane precursor reacts with the benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for cyclization reactions, continuous flow reactors for substitution reactions, and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s fluorine and methoxyphenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride: Shares the thiolane ring but differs in other functional groups.
2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide: Contains a similar thiolane ring but has a pyrazole ring instead of a benzofuran ring
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-FLUORO-N-[(3-METHOXYPHENYL)METHYL]-3-METHYL-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran ring with a thiolane ring and the presence of fluorine and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22FNO5S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-fluoro-N-[(3-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22FNO5S/c1-14-19-11-16(23)6-7-20(19)29-21(14)22(25)24(17-8-9-30(26,27)13-17)12-15-4-3-5-18(10-15)28-2/h3-7,10-11,17H,8-9,12-13H2,1-2H3 |
InChI Key |
RGHLPBVHCKRLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(CC3=CC(=CC=C3)OC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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